molecular formula C6H11N3O2 B12862104 5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide

5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide

Cat. No.: B12862104
M. Wt: 157.17 g/mol
InChI Key: VYBRNCRMTHNUNU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of pyrazolidine, characterized by the presence of a carboxamide group and a ketone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines under heating conditions without a solvent or by refluxing in ethanol with a catalytic amount of glacial acetic acid . The reaction yields the desired pyrazolidine derivative in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazolidine derivatives.

Scientific Research Applications

5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact pathways and targets are still under investigation, but it is known to influence cellular activities such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both a ketone and a carboxamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

5,5-dimethyl-3-oxopyrazolidine-1-carboxamide

InChI

InChI=1S/C6H11N3O2/c1-6(2)3-4(10)8-9(6)5(7)11/h3H2,1-2H3,(H2,7,11)(H,8,10)

InChI Key

VYBRNCRMTHNUNU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NN1C(=O)N)C

Origin of Product

United States

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